BenchChemオンラインストアへようこそ!

Trametinib-d6

Isotopic purity Atom% deuterium HPLC purity

Trametinib-d6 is the validated SIL‑IS for Trametinib LC‑MS/MS quantitation. Its unambiguous +6 Da mass shift eliminates isotopic interference and supports simultaneous multi‑kinase inhibitor panels. With documented 98% atom D enrichment and USP/EP‑compliant traceability, it meets FDA/EMA method‑validation requirements for TDM, PK/BE studies, and ANDA/DMF submissions. Long‑term DMSO solution stability (2 months at –20 °C) enables multi‑week clinical study workflows.

Molecular Formula C26H23FIN5O4
Molecular Weight 621.4 g/mol
Cat. No. B10778706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrametinib-d6
Molecular FormulaC26H23FIN5O4
Molecular Weight621.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5
InChIInChI=1S/C26H23FIN5O4/c1-13-22-21(23(31(3)24(13)35)30-20-10-7-15(28)11-19(20)27)25(36)33(17-8-9-17)26(37)32(22)18-6-4-5-16(12-18)29-14(2)34/h4-7,10-12,17,30H,8-9H2,1-3H3,(H,29,34)/i2D2,4D,5D,6D,12D
InChIKeyLIRYPHYGHXZJBZ-PLTCQNJYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Trametinib-d6 (C26H17D6FIN5O4) – Deuterated Internal Standard for Trametinib Quantitation


Trametinib‑d6 (N‑[3‑[3‑cyclopropyl‑5‑[(2‑fluoro‑4‑iodophenyl)amino]‑3,4,6,7‑tetrahydro‑6,8‑dimethyl‑2,4,7‑trioxopyrido[4,3‑d]pyrimidin‑1(2H)‑yl]phenyl‑2,4,5,6‑d4]‑acetamide‑2,2‑d2) is a fully deuterated analogue of the MEK inhibitor Trametinib (GSK1120212) [REFS‑1]. It incorporates six deuterium atoms distributed across the phenyl ring (d4) and the acetamide moiety (d2), yielding a nominal mass shift of +6 Da relative to unlabeled Trametinib [REFS‑1][REFS‑2]. This isotopic labeling is designed specifically for use as a stable isotope‑labeled internal standard (SIL‑IS) in liquid chromatography–tandem mass spectrometry (LC‑MS/MS) assays, enabling accurate quantitation of Trametinib in biological matrices while minimising analytical bias from matrix effects and sample‑handling variability [REFS‑2][REFS‑3].

Why Generic Substitution Fails: Critical Analytical Distinctions Between Trametinib‑d6 and Other Trametinib Isotopologues


Although several isotopically labeled Trametinib variants exist (e.g., Trametinib‑d4, Trametinib‑13C,d3), they are not analytically interchangeable with Trametinib‑d6 in validated LC‑MS/MS workflows. The six‑deuterium substitution in Trametinib‑d6 provides a larger, unambiguous mass shift (+6 Da) compared to the +4 Da shift of Trametinib‑d4 or the +4 Da shift of Trametinib‑13C,d3 (which relies on both 13C and deuterium) [REFS‑1][REFS‑2]. This greater mass separation reduces the risk of isotopic cross‑talk and spectral overlap in complex biological matrices, particularly when multiple kinase inhibitors are quantified simultaneously [REFS‑3]. Furthermore, deuterated internal standards can exhibit subtle chromatographic retention time shifts relative to 13C/15N‑labeled standards, which may compromise matrix‑effect correction if not properly matched to the analyte [REFS‑4]. Consequently, substitution with a lower‑mass or mixed‑label isotopologue invalidates a validated method and requires complete re‑validation, delaying drug development and clinical TDM implementation.

Quantitative Evidence Guide: Differentiating Trametinib‑d6 from Closest Analogs


Isotopic Enrichment and Chemical Purity: Trametinib‑d6 vs. Trametinib‑13C,d3

Trametinib‑d6 exhibits 98% atom D isotopic enrichment (as determined by mass spectrometry) and ≥95% purity by HPLC [REFS‑1]. In contrast, Trametinib‑13C,d3 (Cayman Chemical) achieves ≥99% purity but its isotopic enrichment is not specified as atom% excess, and the mixed 13C/d3 labeling yields a +4 Da mass shift [REFS‑2]. For laboratories requiring a pure d6‑labeled standard with known atom% enrichment to satisfy FDA/EMA bioanalytical method validation guidelines, Trametinib‑d6 provides documented enrichment that supports method reproducibility and cross‑study comparability [REFS‑1][REFS‑3].

Isotopic purity Atom% deuterium HPLC purity Mass spectrometry Internal standard validation

Chromatographic Resolution and Matrix Effect Correction: Deuterated vs. 13C/15N‑Labeled Internal Standards

A systematic comparison of deuterated (²H) versus non‑deuterated (¹³C, ¹⁵N) SIL‑IS revealed that deuterated internal standards can exhibit differential matrix effects, leading to quantitative bias. In one study, a deuterated IS (²H₇) produced urine metabolite concentrations that were, on average, 59.2% lower than those obtained with a ¹³C₆‑labeled IS, and spike accuracy was negatively biased by −38.4% with the deuterated IS [REFS‑1]. While this study did not involve Trametinib‑d6, it establishes the class‑level principle that deuterated standards may not perfectly co‑elute with the analyte, thereby affecting matrix‑effect correction. Trametinib‑d6, as a pure deuterated standard, should therefore be carefully matched to the analyte's chromatographic behaviour and evaluated for matrix effect in each method [REFS‑1][REFS‑2].

Matrix effect Ion suppression LC‑MS/MS Deuterium isotope effect Internal standard

Regulatory Traceability and Method Validation: Trametinib‑d6 as a Pharmacopeial Reference Standard

Trametinib‑d6 is manufactured and certified as a fully characterized reference standard that is compliant with USP and EP guidelines for analytical traceability [REFS‑1]. This compliance enables its direct use in method validation (AMV), quality control, and stability studies during drug development and formulation [REFS‑1]. In contrast, many research‑grade Trametinib isotopologues (e.g., Trametinib‑d4, Trametinib‑13C,d3) are supplied with limited certification and may not meet the stricter documentation requirements of GMP/GLP environments [REFS‑2]. Procurement of Trametinib‑d6 therefore reduces the regulatory burden associated with demonstrating method equivalency and reference standard qualification.

USP EP Reference standard Traceability Bioanalytical method validation

Long‑Term Solution Stability: Trametinib‑d6 in DMSO at –20 °C

Trametinib‑d6 is supplied as a solid and is soluble in DMSO at up to 20 mg/mL [REFS‑1]. For long‑term storage, the compound should be kept lyophilized at –20 °C; once reconstituted in DMSO, solutions are stable for up to 2 months at –20 °C [REFS‑2][REFS‑3]. This stability profile is comparable to unlabeled Trametinib and to Trametinib‑13C,d3 (which claims ≥4 years stability as a solid but does not specify solution stability) [REFS‑2][REFS‑4]. However, Trametinib‑d6's documented solution stability window is directly actionable for laboratories preparing working stocks and calibration standards.

Stability DMSO Storage Lyophilized Solution stability

Best Application Scenarios for Trametinib‑d6: From TDM Assays to Regulatory Submissions


Therapeutic Drug Monitoring (TDM) of Trametinib in Oncology Patients

Trametinib‑d6 serves as the optimal SIL‑IS for LC‑MS/MS quantitation of Trametinib in human plasma or serum. Its +6 Da mass shift minimises isotopic interference, and its documented 98% atom D enrichment supports method validation according to FDA/EMA guidelines [REFS‑1][REFS‑2]. This enables reliable, high‑throughput TDM to individualise Trametinib dosing and mitigate exposure‑related toxicities in metastatic melanoma and NSCLC patients [REFS‑2].

Pharmacokinetic (PK) and Bioequivalence (BE) Studies in Drug Development

In PK/BE studies required for ANDA and DMF submissions, Trametinib‑d6's USP/EP‑compliant traceability ensures that analytical data meet regulatory expectations for accuracy and precision [REFS‑3]. Its long‑term solution stability in DMSO (2 months at –20 °C) also supports the preparation of calibration curves and quality control samples over the duration of multi‑week clinical studies [REFS‑4].

Method Development and Cross‑Validation of Multi‑Kinase Inhibitor Panels

When developing simultaneous LC‑MS/MS methods for a panel of tyrosine kinase inhibitors (e.g., Dabrafenib, Vemurafenib, Cobimetinib), the distinct mass shift of Trametinib‑d6 reduces the likelihood of spectral overlap with other deuterated standards [REFS‑2]. Laboratories can use Trametinib‑d6 to validate selectivity and matrix effect correction, as demonstrated in published multi‑analyte TDM assays [REFS‑5].

Forensic Toxicology and Post‑Mortem Quantitation

In forensic matrices where matrix effects are severe and unpredictable, the deuterated nature of Trametinib‑d6 may help correct for ion suppression/enhancement, provided the IS co‑elutes with the analyte. While class‑level evidence indicates deuterated ISs can show differential matrix effects [REFS‑6], a properly validated method using Trametinib‑d6 can still achieve acceptable accuracy and precision for Trametinib quantitation in tissue homogenates or putrefied samples.

Quote Request

Request a Quote for Trametinib-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.